2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one is an organic compound characterized by the presence of a trifluoroethylidene group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one typically involves a Knoevenagel-type reaction. This reaction uses 1,3-diketone substrates and trifluoroacetic anhydride in the presence of triethylamine. The electrophilic species of trifluoroacetaldehyde is generated in situ by the reaction of trifluoroacetic anhydride with triethylamine . This method allows for the efficient synthesis of a library of 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds with various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethylidene)cyclopentan-1-one: Similar in structure but with two fluorine atoms instead of three.
Cyclopentanone: Lacks the trifluoroethylidene group and has different reactivity and applications.
2-Cyclopenten-1-one: Contains a double bond in the cyclopentane ring and has distinct chemical properties.
Uniqueness
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it valuable in various synthetic and industrial applications.
Properties
CAS No. |
152500-08-8 |
---|---|
Molecular Formula |
C7H7F3O |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)4-5-2-1-3-6(5)11/h4H,1-3H2 |
InChI Key |
LSBJVVGCRNZMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.